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Compound of Interest

Compound Name: Vorozole, (-)-

Cat. No.: B15185656 Get Quote

Core Compound Identification
IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

Executive Summary
(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase

enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated

for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast

cancer. By inhibiting aromatase, (-)-Vorozole blocks the peripheral conversion of androgens to

estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of

certain breast tumors. This guide provides a comprehensive overview of (-)-Vorozole, including

its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized

in its evaluation.

Mechanism of Action
(-)-Vorozole exerts its therapeutic effect by selectively inhibiting aromatase (estrogen

synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the

cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens,

specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In

postmenopausal women, the primary source of estrogen is the peripheral conversion of

adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5]

(-)-Vorozole, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the
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aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in

estrogen levels.[2]

Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and potency of

(-)-Vorozole from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of (-)-Vorozole

Parameter Value Species/System Reference

IC50 (Aromatase

Inhibition)
1.4 ± 0.5 nM

FSH-stimulated rat

granulosa cells
[5]

ED50 (Estradiol

Reduction)
0.0034 mg/kg

PMSG-primed female

rats
[5]

Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer

Study
Parameter

Vorozole
Megestrol
Acetate

p-value Reference

Objective

Response Rate
9.7% 6.8% 0.24 [6]

Clinical Benefit 23.5% 27.2% 0.42 [6]

Median Duration

of Response
18.2 months 12.5 months 0.074 [6]

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women
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Hormone Percent Reduction Treatment Details Reference

Estrone Sulfate >60%
2.5 mg/day for 6

months
[7]

Estrone 30-40%
2.5 mg/day for 6

months
[7]

Estradiol 10-20%
2.5 mg/day for 6

months
[7]

Conversion of

Androstenedione to

Estrone

~93-94%
Single oral dose of 1-5

mg
[8]

Experimental Protocols
In Vivo Aromatase Inhibition Assessment in Healthy
Postmenopausal Women
Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.

Methodology:

Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled

study.

Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a

placebo.

Four hours after drug administration, a constant infusion of [14C]androstenedione and

[3H]estrone was administered for 2 hours.

Urine was collected for 4 days following the infusion.

Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone

was achieved.
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The percentage conversion of androstenedione to estrone was calculated to determine the

inhibition of aromatase activity.[8]

Antitumoral Efficacy in a DMBA-Induced Mammary
Tumor Model
Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary

adenocarcinoma rat model.

Methodology:

Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to

induce mammary tumors. This can be achieved through oral gavage or subcutaneous

injection of DMBA.[9][10][11][12]

Once tumors were established, rats were randomized to receive twice-daily oral

administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a

positive control.

Treatment was continued for a specified period, for instance, 42 days.

Tumor growth was monitored throughout the study by measuring tumor dimensions.

At the end of the study, the number of existing tumors and the appearance of new tumors

were recorded.

Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing

hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.

[9]

Mandatory Visualizations
Signaling Pathway of Estrogen Biosynthesis and
Inhibition by (-)-Vorozole
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Estrogen Biosynthesis and the Inhibitory Action of (-)-Vorozole
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Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by (-)-Vorozole.
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Experimental Workflow for DMBA-Induced Mammary
Carcinoma Model

Workflow for Evaluating (-)-Vorozole in a DMBA-Induced Rat Mammary Tumor Model

Start: Acclimatize Female Sprague-Dawley Rats

Induce Tumors with DMBA Administration

Monitor for Palpable Tumors

Randomize Rats into Treatment Groups

Administer Treatment:
- (-)-Vorozole

- Placebo
- Ovariectomy

Measure Tumor Size Periodically

Endpoint: Euthanize and Collect Tissues and Blood

Analyze Data:
- Tumor Growth Inhibition

- Hormone Levels

Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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